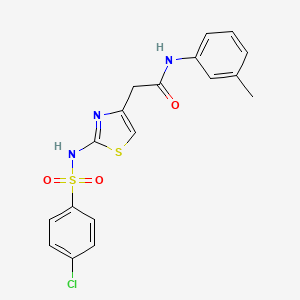
(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality (2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research on compounds with similar structures emphasizes advancements in synthetic methods and reactivity towards various nucleophiles. For instance, studies on the reactivity of certain phenyl methanone derivatives with sulfur- and oxygen-containing nucleophiles under different conditions showcase novel synthetic pathways for functionalizing compounds, which could be applicable to the synthesis and modification of the compound (Pouzet et al., 1998).
Antiviral and Biological Activities
Investigations into derivatives of chlorophenyl and thiadiazole sulfonamides have demonstrated antiviral properties, suggesting potential biomedical applications (Chen et al., 2010). This line of research indicates that compounds with similar structural motifs may hold promise in drug discovery and development, especially as antiviral agents.
Catalytic Applications
Another area of interest is the use of sulfonated compounds in catalysis. Research on dimethyltin(IV) coordination polymers with sulfonated ligands has shown their effectiveness as catalysts in Baeyer–Villiger oxidations under environmentally friendly conditions (Martins et al., 2016). This suggests potential catalytic applications for the compound , particularly in green chemistry and sustainable synthesis processes.
Luminescence and Material Science
A study on a donor-acceptor molecule with structural similarities demonstrated unique luminescence properties, such as delayed fluorescence and room-temperature phosphorescence (Wen et al., 2021). This highlights the potential of such compounds in developing new materials for optoelectronic applications.
properties
IUPAC Name |
(2-chlorophenyl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-13-19-16(12-20(13)2)26(24,25)22-9-5-8-21(10-11-22)17(23)14-6-3-4-7-15(14)18/h3-4,6-7,12H,5,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBABNUZJNAPHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

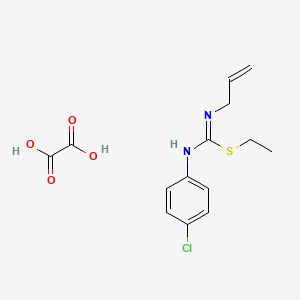
![N-(2,5-dimethylphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2391369.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2391370.png)
![Phenyl-[1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexan-2-yl]methanone](/img/structure/B2391371.png)
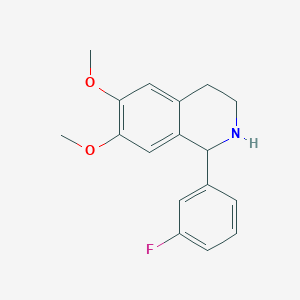
![Tert-butyl N-[4,4-dimethyl-1-(methylamino)pentan-3-yl]carbamate](/img/structure/B2391376.png)

![N-(2,5-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2391379.png)

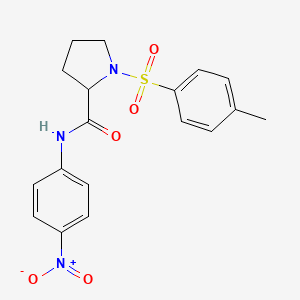
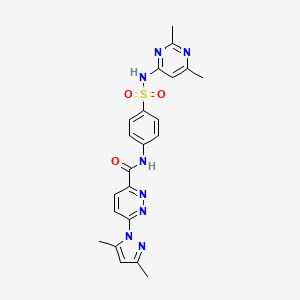
![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2391388.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2391390.png)
